N-tert-butyl-3-iodobenzamide

Lipophilicity Physicochemical Properties Medicinal Chemistry

N-tert-butyl-3-iodobenzamide (CAS 42498-37-3) is a halogenated benzamide derivative with the molecular formula C₁₁H₁₄INO and a molecular weight of 303.14 g/mol. It is a versatile small-molecule scaffold characterized by an iodine atom at the meta-position of the benzamide ring and a bulky tert-butyl group on the amide nitrogen.

Molecular Formula C11H14INO
Molecular Weight 303.14 g/mol
CAS No. 42498-37-3
Cat. No. B3052575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-3-iodobenzamide
CAS42498-37-3
Molecular FormulaC11H14INO
Molecular Weight303.14 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CC(=CC=C1)I
InChIInChI=1S/C11H14INO/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,1-3H3,(H,13,14)
InChIKeyZMJJGZOPZYWWKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-tert-Butyl-3-iodobenzamide (CAS 42498-37-3) Differentiation and Selection Rationale


N-tert-butyl-3-iodobenzamide (CAS 42498-37-3) is a halogenated benzamide derivative with the molecular formula C₁₁H₁₄INO and a molecular weight of 303.14 g/mol . It is a versatile small-molecule scaffold characterized by an iodine atom at the meta-position of the benzamide ring and a bulky tert-butyl group on the amide nitrogen . This compound finds primary utility as a synthetic intermediate in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions where the iodine atom serves as a site for further functionalization, and as a precursor in the synthesis of hypervalent iodine reagents .

Why Generic N-Alkyl-3-iodobenzamide Substitution Fails for N-tert-Butyl-3-iodobenzamide (CAS 42498-37-3)


Direct substitution with other N-alkyl-3-iodobenzamides or non-iodinated N-tert-butylbenzamides is not chemically feasible without altering key performance characteristics. The tert-butyl group provides unique steric hindrance that cannot be replicated by n-butyl, sec-butyl, or smaller alkyl chains, directly impacting stability during synthetic transformations [1]. Concurrently, the iodine atom at the meta-position contributes specific reactivity and a lipophilicity profile (calculated LogP 3.39) that is absent in non-halogenated analogs (calculated LogP 2.61) . These dual structural features define the compound's behavior in cross-coupling reactions and its potential as a building block, making it a distinct entity from its close structural relatives.

Quantified Differentiation Evidence for N-tert-Butyl-3-iodobenzamide in Chemical Selection


Lipophilicity Comparison: N-tert-Butyl-3-iodobenzamide vs. Non-Iodinated N-tert-Butylbenzamide

The introduction of a meta-iodine atom significantly increases the lipophilicity of N-tert-butyl-3-iodobenzamide compared to its non-halogenated parent scaffold, N-tert-butylbenzamide. The target compound exhibits a notably higher computed partition coefficient (LogP) of 3.39 versus 2.61 for the non-iodinated analog . This ~0.8 LogP unit increase predicts significantly altered solubility and membrane permeability profiles, which is a critical differentiator for biological applications where halogenated benzamide scaffolds are used.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Steric Parameter Differentiation: N-tert-Butyl vs. N-n-Butyl Analog

The tert-butyl group on the amide nitrogen introduces a unique steric environment not found in linear N-alkyl analogs. While both N-tert-butyl-3-iodobenzamide and N-n-butyl-3-iodobenzamide share identical mass (303.14 g/mol), their behavior in synthetic sequences diverges dramatically due to steric hindrance. The tetrahedral tert-butyl group provides resistance to acidic or basic hydrolysis compared to linear N-alkyl chains, a property exploited for protecting group strategies [1]. This differential stability is leveraged in multi-step syntheses, notably in palladium-catalyzed carbonylation–deprotection sequences where the tert-butyl group is selectively cleaved later by TBDMSOTf.

Steric Effects Synthetic Chemistry Protecting Group Strategy

Calculated pKa Value as a Differentiator Among N-Alkyl-3-iodobenzamides

The predicted acid dissociation constant (pKa) for the amide proton of N-tert-butyl-3-iodobenzamide is 14.50 ± 0.46, a value that positions it closer to complete non-ionizability under most aqueous reaction conditions compared to less sterically hindered analogs . The extreme steric bulk of the tert-butyl group is expected to shift the pKa such that deprotonation is even less favorable than for N-methyl or N-ethyl benzamides, which typically have pKa values around 14.0-15.0 but with different steric profiles. This is a supporting data point for its predicted stability in basic reaction conditions.

Ionization State Solubility Predicted pKa

Procurement-Driven Application Scenarios for N-tert-Butyl-3-iodobenzamide


Use as a Protected Aryl Iodide Building Block in Multi-Step Organic Synthesis

N-tert-Butyl-3-iodobenzamide is optimally used as a synthetic intermediate where its m-iodine atom is needed for a palladium-catalyzed cross-coupling reaction, and the tert-butyl amide serves as a stable, orthogonal protecting group for a carboxylic acid. The steric hindrance of the tert-butyl group prevents unwanted side reactions at the amide nitrogen, and its high predicted pKa ensures it remains un-ionized under basic cross-coupling conditions. This is supported by literature techniques using N-tert-butyl amides as synthetic intermediates for primary amides [1].

Precursor for Hypervalent Iodine Reagents in Oxidation Chemistry

This compound's structure, featuring an iodine atom directly on an aromatic ring, makes it a candidate for oxidation to form hypervalent iodine species (e.g., λ³-iodanes) used as selective oxidizing agents. The electron-withdrawing amide group at the meta position modulates the reactivity of the resulting hypervalent iodine center, while the bulky tert-butyl group may provide steric protection that could influence reagent selectivity and stability, a concept supported by general hypervalent iodine literature but not yet quantified for this specific compound.

Synthesis of Radiolabeled Benzamide Derivatives for Biomedical Research

The 3-iodobenzamide core is structurally related to radiolabeled imaging agents targeting dopamine D₂/D₃ receptors. This specific N-tert-butyl derivative can serve as a non-radioactive, cold standard for method development or as a precursor for radioiodination. The distinct chromatographic signature resulting from its high LogP (3.39) makes it a useful reference compound for HPLC method validation, easily separable from more polar, non-iodinated or less lipophilic analogs.

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